molecular formula C18H22N4OS B2652897 2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopentylacetamide CAS No. 728888-43-5

2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopentylacetamide

Cat. No. B2652897
M. Wt: 342.46
InChI Key: JTBIFMXDVYSVJG-UHFFFAOYSA-N
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Description

The compound “2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopentylacetamide” is a derivative of 1,5-naphthyridines . These heterocycles are of significant importance in the field of medicinal chemistry as many of them exhibit a variety of biological activities .


Synthesis Analysis

The synthesis of 1,5-naphthyridines, the core structure of the compound, has been extensively studied . The first representatives of unsubstituted naphthyridines were synthesized by adapting the Skraup quinoline synthesis to 3-aminopyridine . The synthesis involves reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridines has been explored in various contexts. They can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and have their side chains modified . A Stille cross-coupling reaction was also used to reach the 1,5-naphthyridine ring .

Scientific Research Applications

Synthesis and Characterization

Research has shown that compounds involving cyanoacetamide derivatives serve as key intermediates in synthesizing various heterocyclic compounds. For example, cyanoacetamide has been utilized in the synthesis of thiazolidinones, pyridones, and naphthyridines through reactions with different reagents, highlighting its versatility in heterocyclic chemistry Ali et al., 2010; Fadda et al., 2015. These syntheses often involve the formation of novel compounds with potential for further chemical modification and study.

Antimicrobial Activities

Several studies have investigated the antimicrobial properties of compounds synthesized from cyanoacetamide and related derivatives. These compounds have been tested against a range of bacteria and fungi, showing varying degrees of activity. The research demonstrates the potential of these compounds in developing new antimicrobial agents, which is a significant area of interest in addressing the growing concern of antibiotic resistance Gouda et al., 2010; Darwish et al., 2014.

Heterocyclic Chemistry Applications

The versatility of cyanoacetamide derivatives in heterocyclic chemistry is further highlighted through the synthesis of a variety of compounds, including pyridines, pyrimidines, and naphthyridines. These compounds are synthesized through different reactions, showcasing the broad utility of cyanoacetamide derivatives in creating complex molecules with potential biological and chemical applications Singh & Singh, 2011; Albratty et al., 2017.

properties

IUPAC Name

2-[(4-cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c19-10-13-9-15-17(12-5-7-22(15)8-6-12)21-18(13)24-11-16(23)20-14-3-1-2-4-14/h9,12,14H,1-8,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBIFMXDVYSVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC3=C(C=C2C#N)N4CCC3CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopentylacetamide

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